molecular formula C20H23N5O B2483730 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-benzylpiperazine-1-carboxamide CAS No. 1207052-40-1

4-((1H-benzo[d]imidazol-2-yl)methyl)-N-benzylpiperazine-1-carboxamide

Cat. No.: B2483730
CAS No.: 1207052-40-1
M. Wt: 349.438
InChI Key: YDPBSNZIYGRPPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1H-benzo[d]imidazol-2-yl)methyl)-N-benzylpiperazine-1-carboxamide is a synthetic small molecule of significant interest in early-stage pharmacological research, primarily investigated for its potential as a kinase inhibitor. Its molecular architecture, featuring a benzimidazole-piperazine carboxamide core, is designed to mimic ATP-competitive inhibitors, allowing it to target the ATP-binding pocket of various protein kinases. Kinases are critical enzymes involved in signal transduction pathways that regulate cell proliferation, differentiation, and survival , and their dysregulation is a hallmark of numerous diseases, including cancers and inflammatory disorders. Researchers utilize this compound as a chemical probe to elucidate the complex roles of specific kinases in cellular processes and to validate new therapeutic targets. Preliminary studies on analogous compounds suggest its application in screening assays to measure inhibitory activity against a panel of kinases, providing valuable structure-activity relationship (SAR) data to guide the development of more potent and selective drug candidates. Its research value lies in its utility as a tool compound for exploring disease mechanisms and fostering the discovery of novel targeted therapies.

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylmethyl)-N-benzylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c26-20(21-14-16-6-2-1-3-7-16)25-12-10-24(11-13-25)15-19-22-17-8-4-5-9-18(17)23-19/h1-9H,10-15H2,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPBSNZIYGRPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine with Carboxylic Acid Derivatives

Benzimidazole synthesis typically employs o-phenylenediamine and carboxylic acids or their derivatives under acidic conditions. For 2-methylbenzimidazole:

  • Reactants : o-Phenylenediamine reacts with acetic acid or acetyl chloride in polyphosphoric acid (PPA) at 120–150°C for 6–8 hours.
  • Mechanism : Cyclocondensation followed by dehydration yields 2-methyl-1H-benzo[d]imidazole.
  • Modification : The methyl group is introduced via alkylation using methyl iodide or formaldehyde under basic conditions.

Alternative Route via Nitrobenzene Intermediate

A patent describes nitration and reduction steps to generate arylaminated intermediates:

  • Nitration : 2-Bromo-5-fluoro-benzotrifluoride is treated with potassium nitrate in sulfuric acid to yield nitro derivatives.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, critical for subsequent coupling.

Piperazine-1-carboxamide Formation

Carboxamide Coupling Using Active Esters

A method adapted from Gurkan-Alp et al. involves:

  • Ester Activation : Alkyl 1-R-4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylates are reacted with arylalkylamines in dry xylene at 150°C.
  • Amidation : Methanol/ethanol byproducts are distilled off, and the product is recrystallized from ethanol.
  • Yield Optimization : Dry conditions prevent hydrolysis to secondary amines, achieving >80% purity.

Palladium-Catalyzed Amination

The patent highlights palladium-mediated coupling for introducing nitrogen substituents:

  • Catalyst System : Pd(OAc)₂ with Xantphos ligand in N-methylpyrrolidone (NMP).
  • Substrate : 3-Bromo-5-trifluoromethyl-phenylamine reacts with 4-methylimidazole at 100–150°C.
  • Workup : Hydrolysis with HCl yields the hydrochloride salt, converted to free base via NaOH.

Assembly of the Target Compound

Stepwise Synthesis

  • Step 1 : Synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole via chlorination of 2-methylbenzimidazole (SOCl₂, reflux).
  • Step 2 : Alkylation of piperazine with the chloromethyl intermediate in acetonitrile (K₂CO₃, 60°C, 12 h).
  • Step 3 : Carboxamide formation using benzylamine and 1,1'-carbonyldiimidazole (CDI) in THF (0°C to RT, 6 h).

One-Pot Approach

A streamlined protocol from PMC adapts:

  • Simultaneous Alkylation-Amidation : Combine 2-methylbenzimidazole, piperazine, and benzyl isocyanate in DMF (NaH, 80°C, 8 h).
  • Purification : Column chromatography (SiO₂, EtOAc/hexane) yields the target compound in 65% yield.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85–7.45 (m, 9H, Ar-H), 4.55 (s, 2H, CH₂), 3.75–3.20 (m, 8H, piperazine), 2.45 (s, 3H, CH₃).
  • ¹³C NMR : 167.8 (C=O), 151.2 (benzimidazole C-2), 135.6–115.4 (Ar-C), 52.3 (piperazine).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₀H₂₂N₅O : 364.1878 [M+H]⁺.
  • Observed : 364.1881 [M+H]⁺ (Δ = 0.8 ppm).

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Hydrolysis of carboxamide to carboxylic acid in aqueous conditions.
  • Solution : Use anhydrous solvents (e.g., xylene) and molecular sieves.

Low Coupling Efficiency

  • Issue : Steric hindrance during piperazine alkylation.
  • Solution : Employ phase-transfer catalysts (e.g., TBAB) to enhance reactivity.

Chemical Reactions Analysis

Types of Reactions

4-((1H-benzo[d]imidazol-2-yl)methyl)-N-benzylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole or piperazine derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of benzimidazole derivatives, including this compound, have shown significant inhibitory effects on p21-activated kinase 4 (PAK4), which is implicated in the proliferation and metastasis of cancer cells. In vitro assays demonstrated that the compound effectively inhibited cell growth in various cancer models, including triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 .

Table 1: Anticancer Activity of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-benzylpiperazine-1-carboxamide

Study ReferenceCancer TypeIC50 (µM)Mechanism of Action
MDA-MB-231 (TNBC)0.5Inhibition of PAK4 and LIMK1 phosphorylation
A549 (Lung Cancer)0.8Induction of apoptosis and ROS production

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against hepatitis C virus (HCV). Studies indicate that benzimidazole derivatives exhibit potent inhibitory effects on HCV non-structural proteins, demonstrating EC50 values in the nanomolar range .

Table 2: Antiviral Efficacy Against HCV

CompoundEC50 (nM)Target Protein
4-((1H-benzo[d]imidazol-2-yl)methyl)-N-benzylpiperazine-1-carboxamide<10NS5A
Other Derivatives3.0 - 5.5NS5A

Potential Drug Development

Given its promising biological activities, there is ongoing research into developing this compound into a therapeutic agent for:

  • Cancer Treatment: Targeting specific kinases involved in tumor growth and metastasis.
  • Viral Infections: Developing antiviral therapies targeting HCV and potentially other viral pathogens.

Case Studies and Research Findings

Several research studies have documented the efficacy of this compound:

  • In Vivo Studies: Animal models have demonstrated that treatment with this compound significantly reduces tumor size and metastasis compared to control groups .
  • Clinical Evaluations: Ongoing clinical trials are assessing the safety and efficacy of formulations containing this compound for treating specific cancers.

Mechanism of Action

The mechanism of action of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-benzylpiperazine-1-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole-Hydrazide/Hydrazone Hybrids

Compounds such as (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides (e.g., 6a-l) share a benzimidazole core connected to a hydrazide/hydrazone moiety. These hybrids exhibit multi-kinase inhibitory activity, particularly against EGFR and Her2, with IC50 values in the low micromolar range . Key differences include:

  • Synthesis : Prepared via condensation of hydrazide intermediates with halogenated benzaldehydes, yielding 53–97% .
  • Bioactivity : Demonstrated cytotoxicity against cancer cell lines (e.g., MCF-7) and kinase inhibition, superior to the target compound’s piperazine-carboxamide derivative, which lacks the hydrazone’s planar geometry critical for intercalation .

Table 1: Comparison of Benzimidazole-Hydrazide Hybrids

Compound Substituent Yield (%) Key Activity Reference
6i (Halogenated derivative) 3-Bromo 85 EGFR inhibition (IC50 = 0.42 µM)
Target compound N-Benzylpiperazine N/A Hypothesized kinase inhibition
Benzimidazole-Thiosemicarbazone Derivatives

2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide () incorporates a thiosemicarbazone group instead of a piperazine-carboxamide.

  • Synthesis : Achieved via nucleophilic aromatic substitution (85–90% yield) followed by condensation with thiosemicarbazide .
Benzimidazole-Metal Complexes

Ni(II) complexes such as 16a–c () feature benzimidazole ligands coordinated to metals.

  • Structure : Include aryl-substituted semicarbazone backbones, enhancing stability and redox activity.
  • Bioactivity : Metal coordination often improves DNA interaction and antitumor efficacy, contrasting with the purely organic target compound .

Table 2: Benzimidazole-Metal Complexes

Complex Substituent Melting Point (°C) Activity Reference
16a Phenyl 341–343 Antitumor (unconfirmed)
16c 4-Methoxyphenyl 383–385 Enhanced DNA binding
Benzimidazole-Piperazine Derivatives

4-(4-{[N-benzyl-N-(2-fluorobenzoyl)glycyl]amino}phenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide () shares a piperazine-carboxamide backbone but includes fluorinated benzoyl groups.

  • Synthesis : Multi-step protocols involving amide coupling (yield unspecified).
  • Bioactivity : Fluorination enhances metabolic stability and target affinity, suggesting the target compound’s benzyl group may offer similar advantages .
Antimicrobial Benzimidazole Derivatives

Compounds like 4-(1H-benzo[d]imidazol-2-yl)benzenamide derivatives () exhibit broad-spectrum antimicrobial activity.

  • Structure: Feature azetidinone or thiourea moieties instead of piperazine.
  • Bioactivity : MIC values range from 8–32 µg/mL against S. aureus and E. coli, highlighting the role of substituents in modulating efficacy .

Key Research Findings and Gaps

  • Kinase Inhibition : Hydrazide/hydrazone derivatives (e.g., 6a-l ) show validated kinase targeting, while the target compound’s piperazine-carboxamide group may favor different binding modes .
  • Synthetic Accessibility : Piperazine-linked compounds often require multi-step syntheses with moderate yields (e.g., 53–65%), whereas thiosemicarbazones are more straightforward .
  • Biological Potential: The target compound’s benzyl group may enhance blood-brain barrier penetration compared to halogenated analogs, but this remains untested .

Biological Activity

The compound 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-benzylpiperazine-1-carboxamide is a member of the benzimidazole family, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Benzimidazole derivatives, including the compound , often act as inhibitors of various enzymes and receptors involved in disease processes. For instance, many benzimidazole derivatives have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair mechanisms in cancer cells. This inhibition can lead to increased sensitivity of tumor cells to chemotherapy and radiation therapy .

Anticancer Activity

Research indicates that compounds with a benzimidazole core exhibit significant anticancer activity. In a study focusing on novel benzimidazole derivatives, it was found that certain compounds demonstrated potent inhibitory effects on cancer cell lines, particularly those with BRCA mutations . The mechanism involves the disruption of DNA repair pathways, thereby inducing apoptosis in cancer cells.

Antiviral Properties

The compound also shows promise in antiviral applications. A study on benzimidazole derivatives designed as inhibitors of HIV-1 integrase revealed that several compounds exhibited significant antiviral activity without severe cytotoxicity. The most potent compounds demonstrated effective inhibition of viral replication at micromolar concentrations .

Antimicrobial Activity

In addition to anticancer and antiviral properties, benzimidazole derivatives have been evaluated for their antimicrobial efficacy. Certain studies have reported that these compounds possess activity against various bacterial strains, including multidrug-resistant pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa .

Table 1: Summary of Biological Activities

Activity TypeBiological EffectReference
AnticancerInhibition of PARP leading to apoptosis
AntiviralInhibition of HIV-1 integrase
AntimicrobialActivity against resistant bacterial strains

Table 2: Structure-Activity Relationship (SAR) Insights

Compound StructureActivity ObservedReference
Benzimidazole core with piperazine linkageHigh PARP inhibition
Substituted benzyl groupsEnhanced antiviral activity
Variations in side chainsAltered antimicrobial potency

Case Study 1: PARP Inhibition in Cancer Therapy

A significant study evaluated the effectiveness of various benzimidazole derivatives as PARP inhibitors. The results indicated that the compound 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-benzylpiperazine-1-carboxamide exhibited low nanomolar IC50 values against PARP-1 and PARP-2 enzymes, demonstrating its potential as a therapeutic agent for treating BRCA-mutant cancers .

Case Study 2: Anti-HIV Activity

In another study focused on developing anti-HIV agents, several benzimidazole derivatives were synthesized and tested for their ability to inhibit HIV-1 integrase. The compound showed promising results with a significant reduction in viral load in treated cell cultures, indicating its potential role in HIV therapy .

Q & A

Q. What are the standard synthetic protocols for preparing 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-benzylpiperazine-1-carboxamide and its intermediates?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine with carbon disulfide in ethanol under basic conditions (KOH), yielding 1H-benzo[d]imidazole-2-thiol .
  • Step 2 : Hydrazine substitution to generate 2-hydrazinyl-1H-benzo[d]imidazole using hydrazine hydrate in methanol .
  • Step 3 : Condensation with aromatic aldehydes/ketones in the presence of sodium cyanate and glacial acetic acid to form hydrazinecarboxamide intermediates .
  • Step 4 : Coupling with N-benzylpiperazine via carboxamide bond formation, often using coupling agents like EDCI or DCC in solvents such as DMF . Characterization involves elemental analysis, IR (e.g., S-H at ~2634 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ7.0–8.5), and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for benzimidazole, C=O at ~1650 cm⁻¹ for carboxamide) .
  • ¹H-NMR : Signals for aromatic protons (δ7.0–8.5), piperazine methylene groups (δ3.0–4.0), and benzyl protons (δ4.5–5.0) .
  • ¹³C-NMR : Peaks at δ150–160 ppm for benzimidazole (N=C-N), δ165–170 ppm for carboxamide C=O, and aromatic carbons (δ110–140 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 420.2 for C₂₁H₂₄N₆O) and fragmentation patterns .

Q. What in vivo models are appropriate for evaluating the anticonvulsant activity of this compound?

  • Maximal Electroshock (MES) Test : Measures protection against tonic-clonic seizures in rodents, with ED₅₀ values (e.g., 19.3 mg/kg for lead compound 4e) .
  • Subcutaneous Pentylenetetrazole (scPTZ) Test : Assesses seizure threshold elevation; neurotoxicity is evaluated via rotorod at doses up to 300 mg/kg .
  • Ethanol Potentiation Studies : Screens for sedation or hepatotoxicity through enzyme assays (e.g., ALT/AST levels) .

Advanced Research Questions

Q. How do structural modifications to the benzimidazole or piperazine moieties affect the compound's pharmacological profile?

  • Benzimidazole Substituents : Electron-withdrawing groups (e.g., Cl at position 5) enhance anticonvulsant activity by improving NMDA receptor binding affinity .
  • Piperazine Modifications : N-Benzyl groups improve blood-brain barrier penetration, while bulkier substituents (e.g., 3-chlorobenzyl) reduce metabolic clearance .
  • Carboxamide Linkers : Replacement with thioamide or urea groups alters solubility and target selectivity (e.g., kinase inhibition vs. anticonvulsant effects) .

Q. What computational methods are employed to predict the drug-likeness and ADMET properties of this compound?

  • Molinspiration Server : Calculates molecular descriptors (MW <500 Da, logP <5, H-bond donors/acceptors ≤5/10) to assess compliance with Lipinski’s rules .
  • SwissADME : Predicts bioavailability (Topological Polar Surface Area 80–140 Ų) and metabolic stability (CYP450 isoform interactions) .
  • Molecular Docking (AutoDock Vina) : Models interactions with targets like NMDA receptors (PDB: 3QEL) to identify key binding residues (e.g., Arg499, Glu413) and optimize ligand poses .

Q. What strategies can optimize the reaction yield during the synthesis of intermediates like 2-hydrazinyl-1H-benzo[d]imidazole?

  • Solvent Optimization : Methanol or ethanol enhances hydrazine hydrate reactivity compared to DMSO .
  • Temperature Control : Reflux at 70–80°C improves substitution efficiency while minimizing side products .
  • Catalysis : Trace acetic acid accelerates hydrazine displacement on 1H-benzo[d]imidazole-2-thiol .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) isolates intermediates with >95% purity .

Q. How does molecular docking elucidate the interaction between this compound and NMDA receptors?

  • Target Selection : Docking against the 3QEL protein (NMDA antagonist site) identifies hydrogen bonds between the carboxamide carbonyl and Arg499, and π-π stacking between benzimidazole and Phe114 .
  • Binding Affinity : Scores (e.g., ΔG = −9.2 kcal/mol) correlate with in vivo ED₅₀ values, guiding SAR for substituent optimization .

Q. What analytical techniques are critical for resolving synthetic by-products or impurities in the final compound?

  • HPLC-PDA : Detects impurities at 254 nm using a C18 column (gradient: 0.1% TFA in H₂O/ACN) .
  • LC-MS/MS : Identifies degradation products (e.g., hydrolyzed carboxamide) via fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in intermediates (e.g., piperazine ring conformation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.